molecular formula C5H4N2O2S2 B2400215 5-Nitrothiophene-3-carbothioamide CAS No. 256508-60-8

5-Nitrothiophene-3-carbothioamide

Cat. No.: B2400215
CAS No.: 256508-60-8
M. Wt: 188.22
InChI Key: RSSFJRVXNKFIGT-UHFFFAOYSA-N
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Description

5-Nitrothiophene-3-carbothioamide is a heterocyclic compound featuring a thiophene ring substituted with a nitro group at the 5-position and a carbothioamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the nitration of thiophene to form 5-nitrothiophene, which is then subjected to a reaction with thiocarbamide under suitable conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for 5-Nitrothiophene-3-carbothioamide often involve large-scale nitration and subsequent functionalization processes. These methods are optimized for high yield and purity, utilizing efficient reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Nitrothiophene-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Nitrothiophene-3-carbothioamide involves its activation by bacterial nitroreductases, leading to the release of reactive nitrogen species such as nitric oxide. This process disrupts essential bacterial functions, making it an effective antibacterial agent. The compound targets specific bacterial enzymes and pathways, contributing to its bactericidal activity .

Comparison with Similar Compounds

  • 5-Nitrothiophene-2-carboxamide
  • 5-Nitrothiophene-3-carboxylic acid
  • 5-Nitrothiophene-2-thiol

Comparison: 5-Nitrothiophene-3-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other nitrothiophene derivatives, it exhibits enhanced antibacterial activity and different reactivity profiles, making it a valuable compound for various applications .

Properties

IUPAC Name

5-nitrothiophene-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2S2/c6-5(10)3-1-4(7(8)9)11-2-3/h1-2H,(H2,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSFJRVXNKFIGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=S)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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